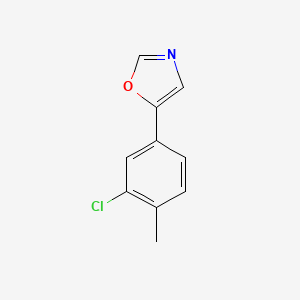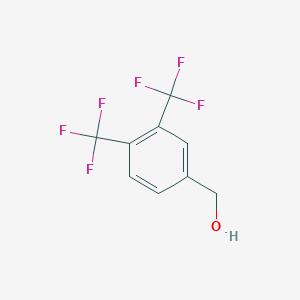
tert-Butyl 4-chloro-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4-chloro-3-methylbenzoate is a chemical compound with the molecular formula C12H15ClO2 and a molecular weight of 226.7 . It is also known as chloro-methyl benzoate. It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves a preparation method that includes adding 4-methyl benzoic acid and organic solvent at a mass ratio of 1.05-1.20:1, cooling to 0-10°C and irradiating, carrying out substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid . The obtained 4-chloromethyl benzoic acid is then added in organic solvent, cooled to -10~10°C and dropped thionyl chloride, stirred and dropped potassium tert-butoxide, naturally heated to room temperature and stirred, and desolventized to obtain the final product .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15ClO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 226.7 .Aplicaciones Científicas De Investigación
Chlorination of tert-Butyl Esters
“tert-Butyl 4-chloro-3-methylbenzoate” can be used in the chlorination of tert-butyl esters. This process allows access to both aromatic acid chlorides and aliphatic acid chlorides in good yields . The method features simple reaction conditions and a wide substrate scope .
Production of Acid Chlorides
Acid chlorides are important intermediates in organic synthesis and are widely used in agricultural chemicals, medicines, dye industries, and so on . “this compound” can be used in the production of these acid chlorides .
tert-Butylation of Carboxylic Acids and Alcohols
A simple and safe tert-butylation reaction has been developed, where treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields . “this compound” can potentially be used in this process.
Production of tert-Butyl Esters and Ethers
Various carboxylic acids and alcohols without amino groups were converted into tert-butyl esters and ethers, respectively, in high yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide . “this compound” can potentially be used in this process.
Safety and Hazards
The safety information for tert-Butyl 4-chloro-3-methylbenzoate includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305, P351, P338) .
Propiedades
IUPAC Name |
tert-butyl 4-chloro-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBYEWYYSSVXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[3-(Trifluoromethyl)phenoxy]-2-picoline](/img/structure/B6321478.png)




![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide, 98%](/img/structure/B6321508.png)


